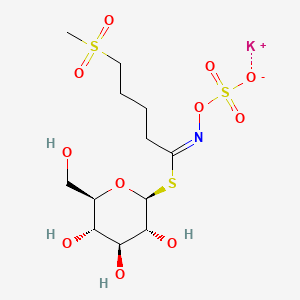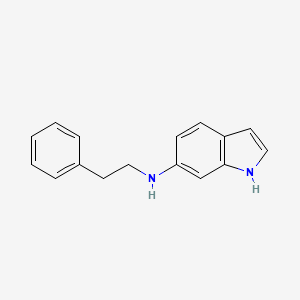
Glucoerysolin potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucoerysolin potassium salt is a sulfur-rich, anionic secondary metabolite found primarily in the plant order Brassicales. It is a type of glucosinolate, which are compounds known for their role in plant defense mechanisms and potential health benefits. This compound is characterized by its unique structure, which includes a glucopyranose unit connected to a sulfonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of glucoerysolin potassium salt typically involves the isolation of glucosinolates from plant sources. The process includes the extraction of glucosinolates using solvents, followed by purification through ion-exchange chromatography. The elution from the ion-exchange resin with potassium sulfate results in the formation of potassium salts, which are then crystallized to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of advanced chromatography techniques and high-performance liquid chromatography (HPLC) to ensure high purity levels. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
Glucoerysolin potassium salt undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The glucopyranose unit can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted glucopyranose derivatives.
科学研究应用
Glucoerysolin potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of natural pesticides and herbicides.
作用机制
The mechanism of action of glucoerysolin potassium salt involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates. These bioactive compounds interact with various molecular targets and pathways, including the induction of phase II detoxification enzymes and the inhibition of histone deacetylase, leading to anticancer effects .
相似化合物的比较
Similar Compounds
- Butylglucosinolate
- 4-Methylsulfonylbutyl glucosinolate
- Sinigrin
Uniqueness
Glucoerysolin potassium salt is unique due to its specific structure, which includes a sulfonyl group that imparts distinct chemical properties. Compared to other glucosinolates, it has a higher potential for inducing phase II detoxification enzymes, making it a promising candidate for anticancer research .
属性
CAS 编号 |
22149-26-4 |
|---|---|
分子式 |
C12H22KNO11S3 |
分子量 |
491.6 g/mol |
IUPAC 名称 |
potassium;[(E)-[5-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO11S3.K/c1-26(18,19)5-3-2-4-8(13-24-27(20,21)22)25-12-11(17)10(16)9(15)7(6-14)23-12;/h7,9-12,14-17H,2-6H2,1H3,(H,20,21,22);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 |
InChI 键 |
MRWGDPZZBCERIT-DHPXDJSUSA-M |
手性 SMILES |
CS(=O)(=O)CCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
规范 SMILES |
CS(=O)(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)





![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)

![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)

![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)


